Cas no 1806388-09-9 (1-Bromo-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one)

1-Bromo-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one structure
1806388-09-9 structure
商品名:1-Bromo-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
CAS番号:1806388-09-9
MF:C11H8BrF5OS
メガワット:363.141638755798
CID:4979833

1-Bromo-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one 化学的及び物理的性質

名前と識別子

    • 1-Bromo-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
    • インチ: 1S/C11H8BrF5OS/c1-5(18)9(12)7-4-6(10(13)14)2-3-8(7)19-11(15,16)17/h2-4,9-10H,1H3
    • InChIKey: XKAYEAZFVLPEOD-UHFFFAOYSA-N
    • ほほえんだ: BrC(C(C)=O)C1C=C(C(F)F)C=CC=1SC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 323
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 42.4

1-Bromo-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013013193-500mg
1-Bromo-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
1806388-09-9 97%
500mg
847.60 USD 2021-06-25
Alichem
A013013193-250mg
1-Bromo-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
1806388-09-9 97%
250mg
484.80 USD 2021-06-25
Alichem
A013013193-1g
1-Bromo-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
1806388-09-9 97%
1g
1,579.40 USD 2021-06-25

1-Bromo-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one 関連文献

1-Bromo-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-oneに関する追加情報

Professional Introduction to Compound with CAS No. 1806388-09-9 and Product Name: 1-Bromo-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

The compound with the CAS number 1806388-09-9 and the product name 1-Bromo-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular framework of this compound incorporates several key functional groups, including a bromine substituent, a difluoromethyl group, and a trifluoromethylthio group, which collectively contribute to its distinct chemical properties and reactivity.

One of the most notable features of 1-Bromo-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is its ability to serve as a versatile intermediate in organic synthesis. The presence of the bromine atom at the alpha position allows for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures. Additionally, the difluoromethyl and trifluoromethylthio groups introduce electronic and steric effects that can modulate the reactivity and selectivity of the compound in various chemical transformations.

Recent research in the field of medicinal chemistry has highlighted the importance of fluorinated aromatic compounds in drug design. The incorporation of fluorine atoms into pharmaceutical molecules often enhances their pharmacokinetic properties, including bioavailability, metabolic stability, and binding affinity. In particular, the difluoromethyl group is known to improve metabolic resistance against oxidative degradation, while the trifluoromethylthio group can contribute to lipophilicity and binding interactions with biological targets. These attributes make 1-Bromo-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one a valuable building block for developing novel therapeutic agents.

Current studies have demonstrated that derivatives of this compound exhibit promising biological activity across multiple therapeutic areas. For instance, research indicates that certain analogs may possess anti-inflammatory, antiviral, or anticancer properties. The structural motifs present in this compound have been shown to interact with specific enzymes or receptors involved in disease pathways, offering potential for targeted therapy. Furthermore, computational modeling and molecular docking studies have been instrumental in understanding the binding modes of these compounds with biological targets, facilitating rational drug design.

The synthesis of 1-Bromo-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired molecular framework efficiently. The use of high-purity starting materials and optimized reaction protocols ensures high yields and minimal byproduct formation, which is crucial for industrial-scale production.

In conclusion, 1-Bromo-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one represents a significant contribution to the pharmaceutical chemistry landscape. Its unique structural features and functional groups make it a valuable intermediate for synthesizing novel therapeutic agents with enhanced pharmacokinetic properties. Ongoing research continues to explore its potential applications in drug development, underscoring its importance in advancing medicinal chemistry innovation.

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